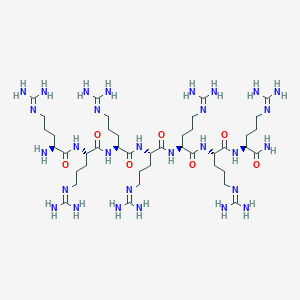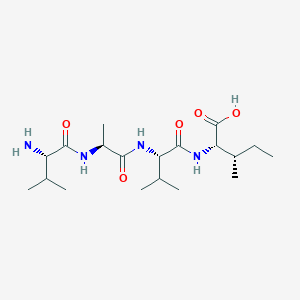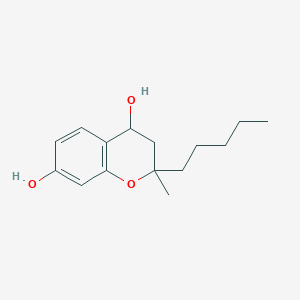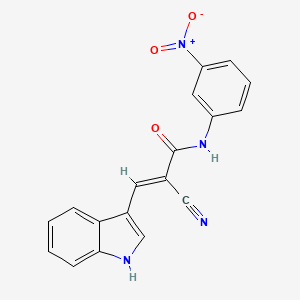![molecular formula C18H26O6 B14236879 6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid CAS No. 381718-19-0](/img/structure/B14236879.png)
6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid is an organic compound with the molecular formula C18H26O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two hexanoic acid chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid typically involves the reaction of 1,4-dihydroxybenzene with hexanoic acid derivatives under specific conditions. One common method involves the esterification of 1,4-dihydroxybenzene with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of 6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexanedioic acid derivatives, while reduction can produce hexanol derivatives .
Wissenschaftliche Forschungsanwendungen
6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-[1,4-Phenylenebis(oxy)]di(1-hexanol): This compound has similar structural features but with hydroxyl groups instead of carboxylic acid groups.
5,5’-[1,4-Phenylenebis(methyleneoxy)]diisophthalic acid:
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
381718-19-0 |
|---|---|
Molekularformel |
C18H26O6 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
6-[4-(5-carboxypentoxy)phenoxy]hexanoic acid |
InChI |
InChI=1S/C18H26O6/c19-17(20)7-3-1-5-13-23-15-9-11-16(12-10-15)24-14-6-2-4-8-18(21)22/h9-12H,1-8,13-14H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
AQOODDNTAXZZFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCCCCC(=O)O)OCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
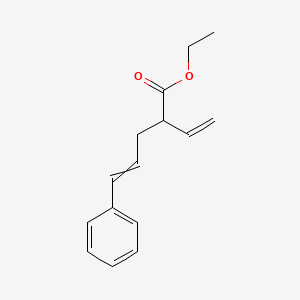
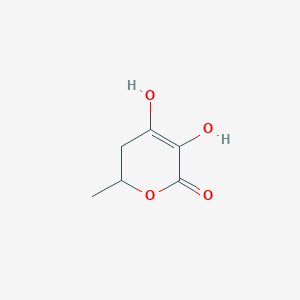
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
